N-(4-Carboxyphenyl)isonicotinamide 1-oxide
Description
Properties
CAS No. |
62834-16-6 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
MDBUUKNNYXYBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Contextualization Within Pyridine N Oxide Chemistry and Its Unique Reactivity Envelopes
Pyridine (B92270) N-oxides, including the parent compound pyridine-N-oxide, represent a distinct class of heterocyclic compounds with a rich and varied reactivity profile. wikipedia.orgscripps.edu The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic distribution within the aromatic system. youtube.combhu.ac.in This N-oxide functional group is not merely a passive substituent; it actively modulates the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to pyridine itself. bhu.ac.in
The oxygen atom in the N-oxide group can donate electron density into the ring through resonance, which activates the 2- and 4-positions for electrophilic attack. youtube.combhu.ac.in Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations, providing a powerful tool for synthetic chemists. scripps.edu The N-oxide group can also be removed through deoxygenation, a strategic step that further expands the synthetic possibilities. wikipedia.orgbhu.ac.in In N-(4-Carboxyphenyl)isonicotinamide 1-oxide, this inherent reactivity of the pyridine N-oxide moiety is a key feature that contributes to its utility as a building block in complex molecular architectures.
Strategic Importance of Integrated Carboxylic Acid and Isonicotinamide Moieties in Ligand Architectures
The strategic integration of both a carboxylic acid and an isonicotinamide (B137802) group within a single molecular framework is a cornerstone of the importance of N-(4-Carboxyphenyl)isonicotinamide 1-oxide in coordination chemistry and materials science. These two functional groups act as powerful coordinating agents, or ligands, capable of binding to metal ions to form complex structures. mdpi.comnih.gov
The carboxylic acid group, typically in its deprotonated carboxylate form, and the isonicotinamide moiety, which can coordinate through its pyridine (B92270) nitrogen or amide oxygen, offer multiple binding sites. nih.govias.ac.in This multi-dentate character allows the molecule to bridge multiple metal centers, facilitating the construction of extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). researchgate.netrsc.orgresearchgate.netchemrxiv.org The specific geometry and connectivity of these networks can be influenced by the choice of metal ion and the reaction conditions. researchgate.net The presence of both donor types within the same ligand provides a level of control and versatility that is highly sought after in the design of functional materials. mdpi.com
Overview of Key Research Domains for N 4 Carboxyphenyl Isonicotinamide 1 Oxide
Regiospecific N-Oxidation Strategies for Pyridine (B92270) Carboxylic Acid Derivatives
The introduction of an N-oxide functionality onto a pyridine ring, particularly one bearing a carboxyphenyl substituent, is a critical step in the synthesis of the target compound. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications.
Oxidative Approaches and Catalyst Systems
The N-oxidation of pyridine and its derivatives is typically achieved using various oxidizing agents. Common reagents include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other peroxygen compounds. arkat-usa.orgnih.gov The choice of the oxidant and catalyst system is crucial for achieving high yields and selectivity.
Several catalyst systems have been developed to facilitate the N-oxidation of pyridines with hydrogen peroxide, which is considered a green oxidant. These include:
Methyltrioxorhenium (MTO): This catalyst has been shown to be effective for the N-oxidation of 3- and 4-substituted pyridines in the presence of 30% aqueous H2O2, providing high yields of the corresponding N-oxides. arkat-usa.org
Preyssler's Anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻): This heteropolyacid catalyst has been utilized for the oxidation of pyridine carboxylic acids, such as nicotinic acid, with hydrogen peroxide. chemtube3d.com
Titanium Silicalite (TS-1): In a packed-bed microreactor, TS-1 has been used with hydrogen peroxide in methanol (B129727) to achieve high yields of various pyridine N-oxides. mdpi.com
Poly(maleic anhydride-alt-1-octadecene) (Od-MA): This polymeric catalyst, in conjunction with hydrogen peroxide, offers a metal-free and recyclable system for the oxidation of pyridines. organic-chemistry.org
The general reaction for the N-oxidation of a pyridine derivative can be represented as:
A key challenge in the synthesis of this compound is the selective N-oxidation of the pyridine ring without affecting the other functional groups. The synthesis is generally approached by first forming the amide bond between 4-aminobenzoic acid and isonicotinic acid, followed by the N-oxidation of the resulting intermediate, N-(4-carboxyphenyl)isonicotinamide. nih.gov
Table 1: Catalyst Systems for Pyridine N-Oxidation
| Catalyst System | Oxidant | Substrate Scope | Key Advantages |
| Methyltrioxorhenium (MTO) | H₂O₂ | 3- and 4-substituted pyridines | High yields with low catalyst loading. arkat-usa.org |
| Preyssler's Anion | H₂O₂ | Pyridine carboxylic acids | Effective for acidic substrates. chemtube3d.com |
| Titanium Silicalite (TS-1) | H₂O₂ | Various pyridine derivatives | Suitable for continuous flow processes. mdpi.com |
| Poly(maleic anhydride-alt-1-octadecene) | H₂O₂ | Pyridines | Metal-free and recyclable. organic-chemistry.org |
Influence of Electronic and Steric Factors on N-Oxidation Pathways
The efficiency and regioselectivity of the N-oxidation of pyridine derivatives are significantly influenced by both electronic and steric factors.
Electronic Effects: The N-oxidation reaction is an electrophilic attack on the nitrogen atom of the pyridine ring. Therefore, electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom, facilitating the reaction. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the N-oxidation more challenging. chemtube3d.comorganic-chemistry.org For instance, 3- and 4-substituted pyridines, regardless of the electronic nature of the substituent, generally give high yields of the corresponding N-oxides. arkat-usa.org
Steric Effects: Steric hindrance around the nitrogen atom can significantly impede the approach of the oxidizing agent, thereby reducing the reaction rate. This effect is particularly pronounced for 2-substituted pyridines. researchgate.net For example, the oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) shows a decrease in reaction rate with increasing size of the substituent. researchgate.net
In the context of N-(4-carboxyphenyl)isonicotinamide, the isonicotinoyl moiety has the carboxamide group at the 4-position, which is remote from the nitrogen atom. Therefore, steric hindrance from this group is expected to be minimal, allowing for efficient N-oxidation.
Derivatization Reactions at the Carboxyl and Amide Functionalities
The presence of both a carboxylic acid and an amide group in this compound offers opportunities for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potentially new properties and applications.
Amidation and Esterification Routes involving Carboxylic Acid Moieties
The carboxylic acid group of this compound can be readily converted into amides and esters through standard synthetic protocols.
Amidation: The formation of an amide bond from the carboxylic acid can be achieved by reacting it with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com The reaction typically proceeds by the activation of the carboxylic acid by the coupling agent to form a reactive intermediate, which is then attacked by the amine.
Esterification: Esterification of the carboxylic acid can be carried out by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com Alternatively, milder methods such as the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed, especially for acid-sensitive substrates. organic-chemistry.org
Table 2: General Derivatization Reactions of the Carboxyl Group
| Reaction | Reagents | Product |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Esterification (Fischer) | Alcohol, Acid Catalyst | Ester |
| Esterification (Steglich) | Alcohol, DCC, DMAP | Ester |
Modifications of the Isonicotinamide Scaffold
The isonicotinamide scaffold itself can be a target for chemical modification, although such transformations are less common than derivatization at the peripheral functional groups. The N-oxide group activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 6-positions. chemtube3d.comyoutube.com This allows for the introduction of various substituents onto the pyridine ring, leading to a wider range of derivatives. Deoxygenation of the N-oxide can also be performed to revert to the pyridine structure if desired.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.
The synthesis of the core molecule involves two key steps: amide bond formation and N-oxidation.
Mechanism of Amide Bond Formation: The formation of the amide bond between 4-aminobenzoic acid and an activated isonicotinic acid derivative (e.g., an acid chloride) proceeds through a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated isonicotinic acid. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form the amide bond. When using coupling agents like DCC, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. organic-chemistry.org
Mechanism of N-Oxidation: The N-oxidation of the pyridine ring with a peroxy acid, such as m-CPBA, is believed to proceed via a concerted mechanism. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid. With hydrogen peroxide and a catalyst, the mechanism can be more complex, often involving the formation of a reactive catalytic species that transfers an oxygen atom to the pyridine nitrogen.
The reactivity of pyridine N-oxides towards both electrophilic and nucleophilic substitution is a result of the delocalization of the electrons on the oxygen atom around the pyridine ring. This increases the electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack, while the positive charge on the nitrogen makes these positions also prone to nucleophilic attack. chemtube3d.com
Detailed Mechanistic Elucidation of N-Oxide Formation
The synthesis of this compound involves the N-oxidation of the precursor, N-(4-Carboxyphenyl)isonicotinamide. This transformation is a characteristic reaction of pyridine and its derivatives, where the lone pair of electrons on the nitrogen atom acts as a nucleophile. The oxidation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgarkat-usa.org
The mechanism for the N-oxide formation is a concerted process involving the electrophilic transfer of an oxygen atom from the peroxy acid to the pyridine nitrogen.
Mechanism of N-Oxidation:
Nucleophilic Attack: The nitrogen atom of the pyridine ring in N-(4-Carboxyphenyl)isonicotinamide, being electron-rich, attacks the electrophilic oxygen atom of the peroxy acid.
Transition State: A five-membered transition state is proposed to form. In this state, the O-O bond of the peroxy acid is breaking, the new N-O bond is forming, and there is a proton transfer from the hydroxyl group of the peroxy acid to its carbonyl oxygen.
Product Formation: The transition state collapses to yield the N-oxide product and a carboxylic acid as a byproduct. The N-O bond in pyridine N-oxides has a significant dipolar character. arkat-usa.org
The reaction is generally carried out in a suitable solvent, and the choice of the peroxy acid can influence the reaction conditions and yield. For instance, hydrogen peroxide in acetic acid is a common reagent system for this type of oxidation. arkat-usa.orgorgsyn.org The rate of oxidation can be influenced by the electronic nature of the substituents on the pyridine ring; electron-donating groups enhance the nucleophilicity of the nitrogen and facilitate the reaction, whereas electron-withdrawing groups have the opposite effect.
Table 1: Common Oxidizing Systems for Pyridine N-Oxide Formation
| Oxidizing Agent/System | Description | Byproduct | Reference |
| Peracetic Acid (CH₃CO₃H) | A solution of peracetic acid, often used in acetic acid, is a classic reagent for N-oxidation. The reaction is typically exothermic. | Acetic Acid | orgsyn.org |
| meta-Chloroperoxybenzoic Acid (mCPBA) | A widely used, relatively stable solid peroxy acid that is effective for oxidizing pyridines at or below room temperature. | meta-Chlorobenzoic Acid | |
| Hydrogen Peroxide / Acetic Acid | This mixture generates peracetic acid in situ and is a common method for the oxidation of pyridines. | Acetic Acid, Water | arkat-usa.org |
| Caro's Acid (H₂SO₅) | Peroxomonosulfuric acid, which can be used in aqueous conditions, offering an alternative for substrates with different solubility profiles. | Sulfuric Acid | umich.edu |
Characterization of Intermediates and Transition States in Chemical Transformations
While specific, detailed experimental studies on the intermediates and transition states for chemical transformations of this compound are not extensively documented in publicly available literature, the reactivity of the parent pyridine N-oxide (PNO) class of compounds provides a well-established framework for understanding its potential transformations. The N-oxide functional group significantly alters the reactivity of the pyridine ring compared to its non-oxidized precursor. wikipedia.orgscripps.edu
The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic substitution. youtube.com Conversely, the oxygen atom can be protonated or complexed with a Lewis acid, which then makes the ring highly electron-deficient and activates it for nucleophilic attack. scripps.edu
Potential Transformations and Intermediates:
Electrophilic Substitution: In reactions like nitration, an electrophile attacks the 4-position. The intermediate formed is a resonance-stabilized cation (an arenium ion), where the positive charge is delocalized over the ring and the N-oxide group helps in stabilization. For example, nitration of pyridine N-oxide with nitric and sulfuric acid readily yields 4-nitropyridine (B72724) N-oxide. youtube.com
Nucleophilic Substitution: A key transformation of pyridine N-oxides involves reaction with reagents like phosphorus oxychloride (POCl₃) or acetyl chloride. wikipedia.orgarkat-usa.org The reaction proceeds through an initial attack by the N-oxide oxygen on the electrophilic reagent (e.g., phosphorus or the acetyl carbonyl). This forms a highly reactive intermediate.
O-Acyl or O-Phosphoryl Intermediate: An adduct is formed, such as an O-acetoxypyridinium or O-dichlorophosphoryloxypyridinium salt. This intermediate is extremely reactive.
Transition State for Nucleophilic Attack: A nucleophile (e.g., chloride ion) then attacks the activated pyridine ring, typically at the 2- or 4-position. The transition state involves the departure of the O-linked group as a stable leaving group (e.g., acetate (B1210297) or dichlorophosphate).
Product Formation: This results in the formation of a substituted pyridine, such as 4-chloropyridine, and the corresponding byproduct. wikipedia.org Subsequent deoxygenation can remove the N-oxide functionality if desired. wikipedia.org
Computational studies on related systems, such as the reaction of pyridine N-oxide with various electrophiles and nucleophiles, help in modeling the energies of these intermediates and transition states. These studies can elucidate the reaction pathways and predict regioselectivity. For instance, the transition state for the 1,4-addition of a nucleophile is a key step in many of these functionalization reactions. scripps.edu
Table 2: Key Intermediates in Generic Pyridine N-Oxide Transformations
| Transformation Type | Reagent Example | Key Intermediate | Characterization Approach | Reference |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Arenium Ion (Sigma Complex) | Typically inferred from product analysis and kinetic studies. | youtube.com |
| Nucleophilic Chlorination | POCl₃ | O-Dichlorophosphoryloxypyridinium Salt | Often transient and reactive; characterized through trapping experiments or computational modeling. | wikipedia.org |
| Reaction with Acyl Halides | Acetyl Chloride | O-Acetoxypyridinium Salt | Can sometimes be observed at low temperatures using spectroscopic methods like NMR. | arkat-usa.org |
Ligand Design Principles and Multifunctional Coordination Sites
The unique architecture of this compound, which features a combination of a pyridine N-oxide, a carboxyl group, and an amide linkage, makes it a versatile building block in crystal engineering.
Synergistic Role of Pyridine N-Oxide, Carboxyl, and Amide Binding Domains
The design of this compound incorporates three distinct functional groups that act in synergy to direct the assembly of metal complexes. The pyridine N-oxide group serves as a potent metal-binding site, with the oxygen atom acting as a strong electron-pair donor. nih.gov The charge-polarized nature of the pyridine-N-oxide can enhance its electron donor affinity compared to the nitrogen atom of a simple pyridine ring. nih.gov The carboxylate group provides a second, anionic coordination site, which can bind to metal centers in various modes (monodentate, bidentate, bridging), thereby increasing the dimensionality and stability of the resulting framework. nih.gov
The amide linkage, while also capable of coordination, primarily functions as a structural element that holds the two primary binding domains (N-oxide and carboxylate) in a specific spatial arrangement. It also participates in crucial secondary interactions, such as hydrogen bonding. The amide N-H group can form hydrogen bonds with the N-oxide oxygen, creating a stable carboxamide-pyridine N-oxide heterosynthon that influences the molecular organization in the solid state. nih.gov This combination of strong coordination sites and hydrogen-bonding capability allows for the construction of intricate and robust supramolecular architectures.
Chelation Effects and Coordination Geometries in Metal Complexes
The spatial arrangement of the functional groups in this compound allows for chelation, where the ligand binds to a single metal center through multiple donor atoms. Specifically, the N-oxide oxygen and one of the carboxylate oxygens can coordinate to a metal ion, forming a stable six-membered chelate ring. nih.gov This chelation enhances the thermodynamic stability of the resulting metal complex compared to coordination with monofunctional ligands.
The coordination of this ligand with various metal ions leads to diverse coordination geometries. Pyridine N-oxides typically bind to metals through the oxygen atom, and the resulting complexes can adopt various structures depending on the metal ion and other coordinating ligands. wikipedia.org For instance, with transition metals like Mn(II), Fe(II), Co(II), and Ni(II), octahedral complexes are common. wikipedia.org The flexible coordination of the carboxylate group, combined with the directional N-oxide binding, allows for the formation of anything from discrete molecular complexes to extended one-, two-, or three-dimensional polymers. researchgate.net The specific geometry is also influenced by steric factors and the presence of competing ligands or solvent molecules. nih.gov
| Feature | Description | Relevant Functional Groups | Reference |
| Primary Coordination | Direct binding to metal centers to form coordination polymers and MOFs. | Pyridine N-Oxide, Carboxylate | nih.gov |
| Chelation | Formation of a stable six-membered ring with a metal ion. | N-Oxide Oxygen, Carboxylate Oxygen | nih.gov |
| Hydrogen Bonding | Formation of stable heterosynthons influencing crystal packing. | Amide N-H, N-Oxide Oxygen | nih.gov |
| Structural Backbone | Provides rigidity and defined spacing between coordination sites. | Phenyl Ring, Amide Linkage |
Construction and Structural Elucidation of Metal-Organic Frameworks
The unique characteristics of this compound have been harnessed to create novel Metal-Organic Frameworks with specific structural and functional properties.
Assembly of Microporous Frameworks using the Chemical Compound
The bifunctional nature of this compound is particularly advantageous for the assembly of microporous MOFs. These materials are characterized by pores with diameters of less than 2 nanometers, making them suitable for applications in gas storage and separation. mit.eduyoutube.com
A notable example is the construction of a lead-based MOF, [PbL₂]·2DMF·7H₂O (where L represents the deprotonated ligand). In this structure, the ligand utilizes both its N-oxide and carboxylate groups to bridge lead(II) centers, resulting in a robust, three-dimensional microporous framework. The framework features uniform rhombic channels with an effective size of 9.7 × 9.7 Å, demonstrating the ligand's efficacy in creating accessible and well-defined pore structures. The successful assembly of such a framework highlights the principle of using multitopic linkers to build extended, porous networks. mit.edu
Dimensionality Control and Channel Architectures in N-Oxide-Derived MOFs
The structure of the organic linker is a key factor in controlling the dimensionality and the resulting channel architecture of a MOF. researchgate.net For this compound, the linear and rigid nature of the molecule, combined with the angular disposition of its coordinating groups, facilitates the formation of high-dimensionality frameworks. The use of this ligand has led to the creation of 3D frameworks with well-defined channel systems.
The specific architecture, such as the rhombic channels seen in the lead-based MOF, is a direct consequence of the ligand's length, rigidity, and the coordination preferences of the metal ion. By modifying the ligand, for instance, by changing the position of the functional groups (e.g., using the nicotinamide isomer instead of the isonicotinamide one), the resulting coordination geometry and framework topology can be significantly altered. This demonstrates that deliberate ligand design is a powerful strategy for achieving control over the internal structure and porosity of N-oxide-derived MOFs.
Influence of Metal Centers on MOF Topology and Stability
The choice of the metal center is a critical parameter that profoundly influences the final topology, stability, and properties of a MOF. rsc.orgresearchgate.net Different metal ions possess distinct coordination number preferences, coordination geometries (e.g., octahedral, tetrahedral, square planar), and Lewis acidity, which in turn dictate the structure of the resulting framework. wikipedia.orgresearchgate.net
For example, while lead(II) forms a 3D microporous structure with this compound, using a different metal like cadmium(II) with the same ligand can lead to MOFs with different topologies and properties, such as luminescence. The stability of MOFs is also heavily dependent on the metal-ligand bond strength. researchgate.net For instance, frameworks built with highly charged cations like Zr(IV) or Cr(III) often exhibit greater thermal and chemical stability compared to those with divalent cations like Zn(II) or Cu(II) due to the formation of stronger metal-oxygen bonds. youtube.comresearchgate.net Therefore, the interplay between the N-oxide ligand and various metal centers provides a versatile platform for tuning the structural and functional aspects of the resulting MOFs. researchgate.net
| MOF System | Metal Center | Key Structural Feature | Reference |
| [PbL₂]·2DMF·7H₂O | Pb(II) | 3D microporous framework with rhombic channels (9.7 × 9.7 Å) | |
| MOF with Luminescence | Cd(II) | Exhibits luminescence, indicating a different electronic structure. |
Dynamic Processes and Functional Aspects within Coordination Frameworks
The dynamic nature of coordination frameworks, including phenomena such as ligand exchange and the catalytic capabilities of the resulting materials, represents a significant area of research. These aspects are crucial for the development of "smart" materials with tunable properties and practical applications.
While the concept of ligand exchange is a well-established method for the post-synthetic modification of MOFs, specific studies detailing this phenomenon in the solid state for frameworks constructed from this compound are not extensively documented in publicly available research. Generally, ligand exchange in the solid state allows for the introduction of new functionalities or the alteration of framework properties without the need for de novo synthesis. This process can be influenced by factors such as the solvent, temperature, and the concentration of the incoming ligand. For instance, research on other MOF systems has demonstrated that soaking a parent MOF crystal in a solution containing a different ligand can lead to either a single-crystal-to-single-crystal transformation or a dissolution-recrystallization process, resulting in a new framework with altered properties. mdpi.comnih.gov The efficiency and mechanism of such exchanges are highly dependent on the specific coordination environment and the relative binding strengths of the original and incoming ligands.
The incorporation of N-oxide functionalities into MOFs is a promising strategy for creating effective catalysts for a variety of organic transformations. The N-oxide group can act as a Lewis base, influencing the electronic properties of the metal centers and potentially participating directly in catalytic cycles. Although specific catalytic applications of MOFs derived from this compound are not widely reported, the broader class of N-oxide-containing MOFs and related coordination polymers have shown catalytic prowess in several areas.
For example, MOFs have been extensively studied as heterogeneous catalysts for reactions such as the cycloaddition of CO2 to epoxides and the selective catalytic reduction of nitrogen oxides (NOx). nih.gov In the context of CO2 cycloaddition, the Lewis acidic sites of the metal nodes and the basic sites on the organic linkers can work synergistically to activate both the epoxide and CO2 molecules. nih.gov A study on a series of isostructural MOFs, M-MOF-184, revealed that the Lewis acidity of the metal cation and the basicity of the organic linker were crucial for high catalytic activity. nih.gov Specifically, the Zn-MOF-184 exhibited the highest catalytic activity for the cycloaddition of CO2, which was attributed to the strong Lewis acidity of the zinc cations. nih.gov
Furthermore, MOF-derived materials, often created through pyrolysis of the parent MOF, have emerged as highly effective catalysts. These materials can consist of metal nanoparticles or metal oxides embedded within a porous carbon matrix, exhibiting enhanced catalytic performance in reactions like oxygen electrocatalysis and hydrogenation. rsc.org The nitrogen doping resulting from the decomposition of nitrogen-containing ligands can further enhance catalytic activity by improving the dispersion and stability of the metal nanoparticles.
While direct experimental data on the catalytic activity of MOFs based on this compound remains limited in the reviewed literature, the structural features of this ligand suggest a strong potential for creating catalytically active frameworks. The presence of the N-oxide group, in particular, could be leveraged to design catalysts for a range of organic reactions, an area ripe for future investigation.
Supramolecular Chemistry and Non Covalent Interactions in N 4 Carboxyphenyl Isonicotinamide 1 Oxide Systems
Directing Role of Hydrogen Bonding in Crystal Packing
Hydrogen bonds are the principal architects of the supramolecular assembly in N-(4-Carboxyphenyl)isonicotinamide 1-oxide. The presence of multiple hydrogen bond donors (carboxylic acid -OH, amide N-H) and acceptors (N-oxide oxygen, carbonyl oxygen, carboxylic oxygen) allows for the formation of robust and predictable patterns known as supramolecular synthons.
The most significant and directional interaction governing the crystal packing is the hydrogen bond between the carboxylic acid group and the pyridyl N-oxide group. This interaction forms a highly reliable supramolecular heterosynthon. The acidic proton of the carboxylic acid acts as a hydrogen bond donor to the highly polarized N-oxide oxygen atom, which serves as an effective acceptor. Studies comparing pyridyl and pyridyl N-oxide groups as acceptors for carboxylic acids have shown that the pyridyl N-oxide···acid synthon can be stronger than the corresponding pyridyl···acid synthon. This robust O-H···O interaction is a primary driving force in the self-assembly process, often linking molecules into extended chains or dimeric structures that form the backbone of the crystal lattice.
Beyond the primary acid/N-oxide synthon, the amide functional group provides crucial secondary hydrogen bonding opportunities. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This functionality can lead to the formation of the well-established centrosymmetric amide-amide dimer, characterized by the R²₂(8) graph set notation. In this motif, two molecules are linked by a pair of N-H···O hydrogen bonds, creating a stable eight-membered ring.
Table 1: Representative Hydrogen Bond Parameters in Related Systems Note: As specific crystallographic data for this compound is not publicly available, this table presents typical parameters for the key hydrogen bonding interactions observed in structurally similar compounds like nicotinamide-oxalic acid salts.
| Donor (D) - H···Acceptor (A) | Interaction Type | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| O-H···O (Carboxylic Acid···N-Oxide) | Strong, Charge-Assisted | 2.5 - 2.7 | 1.5 - 1.7 | 165 - 180 | -12 to -15 researchgate.net |
| N-H···O (Amide···Amide Dimer) | Medium, Neutral | 2.8 - 3.1 | 1.8 - 2.2 | 150 - 170 | -4 to -8 |
| N-H···O (Amide···Carboxyl) | Medium, Neutral | 2.9 - 3.2 | 2.0 - 2.4 | 140 - 160 | -3 to -6 |
| C-H···O (Aromatic···N-Oxide/Carbonyl) | Weak | 3.2 - 3.6 | 2.3 - 2.7 | 130 - 150 | -1 to -3 nih.gov |
Data compiled from theoretical and experimental studies on related molecular systems. researchgate.netnih.govfrontiersin.org
Aromatic Stacking and Weak Non-Covalent Interactions
The planar phenyl and pyridyl N-oxide rings of the molecule participate in π-π stacking interactions. These interactions are typically not face-to-face due to electrostatic repulsion between the electron-rich π-clouds. nih.gov Instead, they adopt energetically favorable geometries such as parallel-displaced or T-shaped (edge-to-face) arrangements. nih.gov In a parallel-displaced geometry, the rings are offset, with typical interplanar distances of approximately 3.5 Å or more. nih.gov These stacking interactions often organize the hydrogen-bonded chains or sheets into a stable 3D crystal lattice. The specific geometry is influenced by the electrostatic potential of the rings, with the electron-deficient character of the pyridyl N-oxide ring potentially influencing its interaction with the phenyl ring. mdpi.com
Additionally, O···π interactions may occur, where one of the electron-rich oxygen atoms (e.g., from the carbonyl or N-oxide group) interacts favorably with the center of an electron-deficient aromatic ring. These varied and numerous weak interactions fill the voids within the primary hydrogen-bonded framework, maximizing packing efficiency and contributing to the cohesive energy of the crystal.
Table 2: Summary of Non-Covalent Interactions and Their Roles
| Interaction Type | Key Functional Groups Involved | Typical Geometry | Primary Role in Crystal Architecture |
| Strong Hydrogen Bond | Carboxylic Acid (O-H), Pyridyl N-Oxide (O) | Linear, Directional | Forms primary supramolecular synthons (chains/dimers) |
| Medium Hydrogen Bond | Amide (N-H), Amide (C=O) | Directional, Planar | Creates secondary motifs (e.g., R²₂(8) dimers) |
| π-π Stacking | Phenyl Ring, Pyridyl N-Oxide Ring | Parallel-displaced, T-shaped | Links and organizes hydrogen-bonded networks into layers |
| Weak C-H···O Hydrogen Bond | Aromatic C-H, Carbonyl/N-Oxide (O) | Non-directional | Space-filling, lattice stabilization |
| O···π Interaction | Carbonyl/N-Oxide (O), Aromatic Ring (π-system) | Perpendicular | Fine-tunes molecular orientation and packing |
Principles of Crystal Engineering and Solid-State Design
The study of this compound exemplifies key principles of crystal engineering, a field focused on the rational design of solid-state structures. The predictability of supramolecular synthons is central to this approach.
The concept of a synthon hierarchy is clearly demonstrated in this system. The strong, highly directional, and reliable carboxylic acid-pyridyl N-oxide hydrogen bond acts as the primary synthon, establishing the main structural framework. This primary assembly is then influenced and organized by weaker, but still significant, interactions like the amide-amide hydrogen bonds. Finally, the less directional and weaker forces, such as π-π stacking and C-H···O interactions, provide the final stabilization, dictating how the larger hydrogen-bonded assemblies pack together in three dimensions. By understanding the relative strengths and geometric preferences of these varied interactions, it is possible to predict and potentially control the resulting crystal structure.
Table of Mentioned Compounds
| Common Name | IUPAC Name | Molecular Formula |
| This compound | 4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid | C₁₃H₁₀N₂O₄ |
| Isonicotinamide (B137802) | Pyridine-4-carboxamide | C₆H₆N₂O |
| Isonicotinamide 1-oxide | 1-oxidopyridin-1-ium-4-carboxamide | C₆H₆N₂O₂ |
| Nicotinamide (B372718) | Pyridine-3-carboxamide | C₆H₆N₂O |
| Oxalic Acid | Ethanedioic acid | C₂H₂O₄ |
| Ataluren | 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | C₁₅H₉FN₂O₃ |
Rational Design of Ordered Supramolecular Assemblies
The rational design of supramolecular assemblies hinges on the predictable nature of non-covalent interactions. In the case of systems involving molecules like this compound, crystal engineering principles are employed to guide the self-assembly process. This involves the strategic use of robust and directional interactions, primarily hydrogen bonds, to create specific, extended networks.
The primary hydrogen bond donor in this system is the carboxylic acid proton, while the potential acceptors include the carbonyl oxygen of the carboxylic acid, the amide carbonyl oxygen, and the oxygen atom of the N-oxide group. The amide N-H group also serves as a hydrogen bond donor. The interplay of these functional groups gives rise to various predictable interaction patterns, known as supramolecular synthons.
Studies on analogous systems, such as co-crystals of isonicotinamide with carboxylic acids, reveal common hydrogen bonding motifs. datapdf.com The most prevalent interactions involve the carboxylic acid proton and the pyridine (B92270) nitrogen, which is the most basic site. datapdf.com However, in this compound, the pyridine nitrogen is oxidized, which alters its hydrogen bonding capability. Instead, the N-oxide oxygen becomes a primary hydrogen bond acceptor site.
Key supramolecular synthons that can be anticipated in assemblies involving this compound include:
Carboxylic Acid Homodimers: A robust and common synthon where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds. rsc.org
Acid-Amide Heterosynthons: The carboxylic acid can form a heterodimer with the amide group, involving an O-H···O hydrogen bond from the acid to the amide carbonyl and an N-H···O hydrogen bond from the amide to the acid carbonyl. datapdf.com
Acid-N-oxide Interactions: The carboxylic acid can form a strong hydrogen bond with the N-oxide oxygen atom. nih.gov
Amide-Amide Homodimers: The amide groups can self-associate to form dimers via N-H···O hydrogen bonds. datapdf.com
The rational design process involves selecting co-formers or designing experimental conditions that favor the formation of one type of synthon over others, thus directing the assembly into desired architectures, such as chains, layers, or more complex 3D networks. nih.govrsc.org For instance, the use of other molecules with complementary hydrogen bonding sites can lead to the formation of co-crystals with specific network topologies. nih.gov The deliberate combination of inorganic building blocks with isonicotinamide has been shown to yield families of materials with consistent one-dimensional chain motifs, demonstrating the reliability of this supramolecular approach. rsc.org
Table 1: Potential Supramolecular Synthons in this compound Systems
| Synthon Type | Donor Group | Acceptor Group | Typical Geometry |
| Carboxylic Acid Homodimer | Carboxylic Acid O-H | Carboxylic Acid C=O | Cyclic Dimer |
| Acid-Amide Heterodimer | Carboxylic Acid O-H, Amide N-H | Amide C=O, Carboxylic Acid C=O | Cyclic Dimer |
| Acid-N-oxide Interaction | Carboxylic Acid O-H | N-oxide Oxygen | Linear or Bent |
| Amide-Amide Homodimer | Amide N-H | Amide C=O | Cyclic Dimer or Chain |
| Amide-N-oxide Interaction | Amide N-H | N-oxide Oxygen | Linear or Bent |
Predictive Methodologies for Crystal Structure Formation
Predicting the crystal structure of a molecule, particularly a flexible one like this compound, is a significant challenge in materials science. However, several computational methodologies have been developed to forecast likely crystal packing arrangements and guide experimental efforts.
Crystal Structure Prediction (CSP): CSP methods aim to identify the most thermodynamically stable crystal structures (polymorphs) based on the molecular structure. ucl.ac.uk These methods typically involve generating a large number of plausible crystal packings and then ranking them based on their calculated lattice energies. For flexible molecules, this process is complicated by the need to consider multiple conformations. ucl.ac.uk
Computational Screening for Co-crystals: The formation of co-crystals can be predicted using computational screening techniques. rsc.org One such method is the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), which calculates the chemical potential of a molecule in different environments. rsc.org By comparing the chemical potential of the active pharmaceutical ingredient (API) and a potential co-former in their pure crystalline states versus in a co-crystal, it is possible to predict the likelihood of co-crystal formation. rsc.orgub.edu This approach allows for the rapid virtual screening of a large number of potential co-formers, significantly narrowing the experimental search space. rsc.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to analyze the strength and nature of intermolecular interactions. nih.govfip.org DFT calculations can provide insights into the relative stability of different hydrogen bonding motifs and help to rationalize observed crystal structures. brad.ac.uk For example, DFT has been used to show that a trans geometry in certain acid-isonicotinamide co-crystals is energetically more favorable than a cis geometry. brad.ac.uk Natural Bond Orbital (NBO) analysis, a theoretical tool, can be used to study charge transfer interactions and quantify the strength of hydrogen bonds within a molecular system. nih.gov
Database Mining: The Cambridge Structural Database (CSD) is a critical resource for crystal structure prediction. It contains a vast repository of experimentally determined crystal structures. By searching the CSD for molecules with similar functional groups (e.g., carboxylic acids, amides, N-oxides), it is possible to identify preferred hydrogen bonding patterns and packing motifs. brad.ac.uk This information can then be used to guide the design of new supramolecular assemblies.
Table 2: Predictive Methodologies for Crystal Structure Formation
| Methodology | Description | Application |
| Crystal Structure Prediction (CSP) | Generates and ranks plausible crystal packings based on lattice energy calculations. ucl.ac.uk | Predicts potential polymorphs of a single compound. |
| COSMO-RS | Calculates chemical potentials to predict the feasibility of co-crystal formation. rsc.org | Screens libraries of potential co-formers for an active molecule. |
| Density Functional Theory (DFT) | Quantum mechanical method to calculate the electronic structure and energies of molecules and their interactions. nih.gov | Analyzes the strength and geometry of hydrogen bonds and relative stability of different synthons. brad.ac.uk |
| Cambridge Structural Database (CSD) Mining | Statistical analysis of intermolecular interactions in existing crystal structures. brad.ac.uk | Identifies common and robust supramolecular synthons to guide rational design. |
Future Research Directions and Emerging Paradigms for N 4 Carboxyphenyl Isonicotinamide 1 Oxide
Development of Novel Synthetic Pathways and Sustainable Synthesis
The conventional synthesis of N-oxides often involves reagents that are not environmentally friendly. Future research should prioritize the development of green and sustainable synthetic routes for N-(4-carboxyphenyl)isonicotinamide 1-oxide.
Key Research Thrusts:
Continuous Flow Chemistry: The use of continuous flow microreactors for N-oxidation reactions has emerged as a safer, greener, and more efficient alternative to traditional batch methods. organic-chemistry.orgacs.orgresearchgate.netthieme-connect.com Systems utilizing catalysts like titanium silicalite (TS-1) with hydrogen peroxide as the oxidant have shown high yields and excellent catalyst stability over extended periods. organic-chemistry.orgresearchgate.net Future work could focus on adapting these continuous flow processes for the synthesis of this compound, potentially leading to safer large-scale production with minimal waste. thieme-connect.comresearchgate.net
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. otago.ac.nznih.govul.ie This technique has been successfully employed for the synthesis of cocrystals of isonicotinamide (B137802) and for generating dinucleotide bonds. otago.ac.nznih.govul.ie Investigating the mechanochemical synthesis of this compound could significantly reduce solvent usage and energy consumption, aligning with the principles of green chemistry. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While not yet reported for this specific compound, exploring enzymatic N-oxidation could offer a highly selective and environmentally benign synthetic route.
A comparative table of potential synthetic methodologies is presented below:
| Synthesis Method | Potential Advantages | Key Research Challenges |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, higher yields. organic-chemistry.orgacs.orgresearchgate.net | Catalyst deactivation, reactor fouling, optimization of flow parameters. |
| Mechanochemical Synthesis | Reduced or eliminated solvent use, potential for new polymorphs, energy efficiency. otago.ac.nznih.govul.ie | Scale-up challenges, understanding reaction mechanisms, control over product crystallinity. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate specificity, operational stability of enzymes. |
Advanced Computational Approaches for Complex Material Systems
Computational modeling is an indispensable tool for predicting the properties and behavior of new materials, thereby guiding experimental efforts. For this compound, advanced computational methods can provide deep insights into its interactions within complex material systems. avestia.com
Key Research Thrusts:
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: DFT calculations can elucidate the electronic structure, reactivity, and interaction energies of this compound with other molecules or surfaces. nih.govresearchgate.net MD simulations can be used to study the self-assembly behavior, conformational dynamics, and mechanical properties of materials incorporating this compound. avestia.comnih.govresearchgate.netresearchgate.net For instance, simulations could predict the morphology and stability of supramolecular gels or the binding affinity of the molecule in a sensor array. nih.govaminer.org
Predictive Modeling of Material Properties: By combining quantum chemical methods with machine learning algorithms, it is possible to develop predictive models for various material properties, such as luminescence, conductivity, and gas sorption capacity. These models can accelerate the discovery of new functional materials based on this compound by screening large virtual libraries of structures.
The table below outlines the potential of different computational approaches:
| Computational Method | Information Gained | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, bond energies, vibrational frequencies, reaction mechanisms. nih.govresearchgate.net | Predicting reactivity, understanding intermolecular interactions, designing catalysts. nih.gov |
| Molecular Dynamics (MD) Simulations | Self-assembly processes, conformational changes, transport properties, mechanical stability. avestia.comnih.govresearchgate.netresearchgate.net | Simulating the formation of gels and polymers, studying drug release from a carrier. nih.govmdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of a reactive site within a large system. | Investigating enzymatic reactions or catalytic mechanisms involving the compound. |
Exploitation in Advanced Functional Materials Beyond Current MOF Applications
The unique combination of functional groups in this compound makes it a highly attractive candidate for a range of advanced functional materials beyond its established use in MOFs.
Key Research Thrusts:
Supramolecular Gels: The ability of the molecule to form multiple hydrogen bonds suggests its potential as a low-molecular-weight gelator. researchgate.net The N-oxide and amide groups can participate in directional hydrogen bonding, leading to the formation of self-assembled fibrillar networks that can trap solvents to form gels. researchgate.net Future research could explore the gelation properties of this compound in various solvents and its response to external stimuli such as pH, temperature, or light, opening up applications in areas like controlled release and tissue engineering.
Luminescent Sensors: The pyridine (B92270) N-oxide moiety is known to influence the photophysical properties of molecules. The previously reported luminescent properties of a Cd²⁺ MOF constructed with this compound suggest that the molecule itself could be a component of luminescent sensors. Research could focus on developing polymeric or supramolecular materials where the luminescence of the system is modulated by the presence of specific analytes that interact with the this compound unit.
Drug Delivery: The presence of both hydrogen bond donors and acceptors, along with the carboxylate group, could facilitate the formulation of this compound into drug delivery systems. nih.govmdpi.comnih.gov The molecule could potentially be used to form cocrystals with active pharmaceutical ingredients (APIs) to enhance their solubility or stability, or it could be incorporated into polymeric nanoparticles as a functional component. ul.ienih.govmdpi.com
Q & A
Q. What are the established synthesis routes for N-(4-Carboxyphenyl)isonicotinamide 1-oxide, and what yields are typically achieved?
The compound can be synthesized via multi-step protocols involving key reagents like thionyl chloride and acetic anhydride. For example, a related N-(4-carboxyphenyl) maleimide derivative was synthesized by reacting N-(4-carboxyphenyl) maleamic acid with acetic anhydride and sodium acetate at 55–60°C, achieving an 85% yield after recrystallization . Oxidation of the pyridine ring to form the N-oxide group may require hydrogen peroxide or similar oxidizing agents under controlled conditions. Purification often involves recrystallization from methanol/water mixtures to ensure high purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the carboxyphenyl and isonicotinamide moieties. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]⁺ peak at 275.1 g/mol based on C₁₃H₁₀N₂O₄). Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and N-oxide (N-O stretch ~1250 cm⁻¹). Purity assessment requires HPLC or TLC with UV detection .
Q. How does the solubility profile of this compound influence experimental design?
The compound is slightly soluble in DMSO and water, necessitating the use of polar aprotic solvents (e.g., DMF) for in vitro assays. For cellular studies, stock solutions in DMSO are typical, with final concentrations kept below 0.1% to avoid cytotoxicity. Storage at 2–8°C is recommended to prevent decomposition .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound, and how do they impact lipophilicity?
Substituents on the phenyl ring (e.g., halogens, methoxy groups) can modulate lipophilicity and target binding. For instance, introducing a chlorinated benzyl group in related isonicotinamide derivatives increased logP values by ~0.5 units, improving membrane permeability. Structure-Activity Relationship (SAR) studies suggest that electron-withdrawing groups on the carboxyphenyl moiety enhance antitumor activity by stabilizing interactions with NADPH-binding enzymes .
Q. What mechanistic insights explain its reported antitumor and anti-inflammatory activities?
The compound may induce apoptosis via reactive oxygen species (ROS) generation, as observed in derivatives like TPIN, which downregulates F-actin and paxillin in prostate cancer cells. Its interaction with NADPH could disrupt redox balance, leading to oxidative stress. Anti-inflammatory effects are hypothesized to involve inhibition of cyclooxygenase-2 (COX-2) or NF-κB signaling, though further validation is needed .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration, incubation time), or compound purity. Standardization using reference compounds (e.g., doxorubicin for cytotoxicity assays) and rigorous quality control (e.g., HPLC purity >95%) are critical. Meta-analyses comparing datasets under consistent parameters are recommended .
Q. What in silico tools are effective for predicting target pathways or optimizing derivatives?
Molecular docking with NADPH-dependent enzymes (e.g., cytochrome P450) or inflammatory mediators (e.g., COX-2) can identify binding modes. QSAR models using descriptors like topological polar surface area (TPSA) and logP predict bioavailability. ADMET predictors (e.g., SwissADME) assess toxicity risks early in optimization .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄ | |
| Molecular Weight | 275.1 g/mol | |
| Solubility (DMSO) | ~10 mM | |
| Melting Point | 286–290°C (decomposes) | |
| Storage Conditions | 2–8°C, desiccated |
Table 2: Comparative SAR of Isonicotinamide Derivatives
| Derivative | Key Modification | Biological Activity |
|---|---|---|
| Isonicotinamide 1-oxide | N-oxide group | Antimicrobial, ROS modulation |
| N-(4-Carboxyphenyl) variant | Carboxylic acid substitution | Anti-inflammatory, NADPH interaction |
| Chlorinated benzyl analog | Increased lipophilicity | Enhanced antitumor efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
